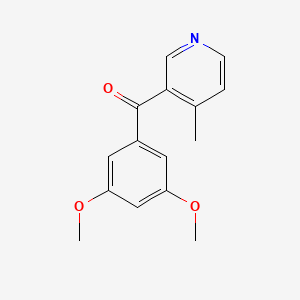

3-(3,5-Dimethoxybenzoyl)-4-methylpyridine

Overview

Description

“3,5-Dimethoxybenzoyl chloride” is a compound that has been used in various chemical reactions . It has a molecular weight of 200.62 . Another related compound is “N-(3,5-Dimethoxybenzoyl)glycine” with a molecular formula of C11H13NO5 and an average mass of 239.225 Da .

Synthesis Analysis

“3,5-Dimethoxybenzyl chloride” was used in the preparation of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor of curvularin . It was also used in the preparation of diethyl (3,5-dimethoxybenzyl) phosphonate via Wittig-Horner reaction .

Molecular Structure Analysis

The molecular formula of “3,5-Dimethoxybenzoyl chloride” is C9H9ClO3 . For “N-(3,5-Dimethoxybenzoyl)glycine”, the molecular formula is C11H13NO5 .

Chemical Reactions Analysis

“3,5-Dimethoxybenzoyl chloride” undergoes addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via 1,2- methyl shift .

Physical and Chemical Properties Analysis

The boiling point of “3,5-Dimethoxybenzoyl chloride” is 284.5±0.0 °C at 760 mmHg, and its flash point is 131.1±21.3 °C .

Scientific Research Applications

Crystallography and Pharmaceutical Salts

Studies on pharmaceutical salts involving similar compounds highlight the significance of crystallography in drug design and development. For instance, a study demonstrated the formation of mixed crystals by crystallizing pyridoxine with compounds including 4-hydroxy-3,5-dimethoxybenzoic acid, showcasing the intricate hydrogen-bonding networks and π-π interactions that are crucial for the packing architecture in crystals (Cvetkovski, Ferretti, & Bertolasi, 2017). Similarly, the creation of ternary multicomponent crystals exploiting charge-transfer interactions has been researched, emphasizing the role of crystal environment in proton transfer and the utility of such systems in scientific study (Seaton, Blagden, Munshi, & Scowen, 2013).

Structural Characterization and Interactions

Understanding the structural aspects of molecules is pivotal. The crystal structure of a complex involving a 3,5-dinitrobenzoic acid and 4-methylpyridine demonstrated significant NHO hydrogen bonding, which plays a role in stabilizing the complex and facilitating interactions like CHO hydrogen bonds and π–π interaction (Jin, Hu, Li, Xuan, & Yu, 2004). This insight is invaluable for understanding molecular interactions in various chemical and pharmaceutical processes.

Safety and Hazards

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-5-16-9-14(10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAKEGVACNLPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)

![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)

![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)